N-(4-methoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
N-(4-Methoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a heterocyclic compound featuring a 1,2,4-triazolo[4,3-a]pyrazine core substituted with a phenoxy group at position 8 and an acetamide-linked 4-methoxyphenyl moiety at position 2.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-28-15-9-7-14(8-10-15)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)29-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGSVPMEBYMBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves the following steps:
Formation of the Triazolo[4,3-a]pyrazine Core: This is achieved through the oxidative cyclization of 2-hydrazinylpyrazine with cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperatures.
Substitution Reactions: The triazolo[4,3-a]pyrazine core is then subjected to aromatic nucleophilic substitution reactions with various amines and triazole-2-thiol to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes nucleophilic aromatic substitution and heterocyclic ring formation mechanisms:
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Triazolopyrazine formation : Involves intramolecular cyclization of triazole and pyrazine precursors, facilitated by acidic catalysts .
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Phenoxy group introduction : Proceeds via displacement of leaving groups (e.g., chlorine) by phenoxy moieties, stabilized by electron-withdrawing substituents .
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Acetamide coupling : Features amide bond formation through condensation of carboxylic acid derivatives with amines, typically under basic conditions .
Mechanistic Insights Table
| Reaction Type | Key Transition State | Critical Factors |
|---|---|---|
| Cyclization | Protonated heterocycle intermediates | Acidic environment |
| Substitution | Formation of Meisenheimer complex | Electron-deficient aromatic ring |
| Coupling | Tetrahedral intermediate | Base strength and solubility |
Characterization Methods
Structural confirmation employs spectroscopic and chromatographic techniques:
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Nuclear Magnetic Resonance (NMR) :
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Infrared Spectroscopy (IR) : Detects amide C=O stretches (1650–1680 cm⁻¹) and C–O–C vibrations (1240–1260 cm⁻¹) .
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Mass Spectrometry (MS) : Verifies molecular weight (e.g., HR–MS for exact mass) .
Characterization Data Table
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | Aromatic multiplets, methoxy singlets | |
| IR | Amide and ether functional groups | |
| HR–MS | Molecular ion peak at m/z 385–405 |
Chemical Transformations
The compound exhibits reactivity typical of amides and triazolopyrazines:
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Hydrolysis : Under acidic/basic conditions, the acetamide group may hydrolyze to form carboxylic acids.
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Derivatization : Substitution of phenoxy groups with bioisosteric moieties (e.g., fluorophenoxy) to modulate bioactivity .
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Ring modification : Addition of electron-withdrawing/donating groups to the triazolopyrazine core to enhance stability or target affinity .
Transformation Examples Table
| Reaction Type | Product Class | Application |
|---|---|---|
| Hydrolysis | Carboxylic acid | Pharmacokinetic optimization |
| Phenoxy substitution | Fluorinated analogs | Antimicrobial/antiviral agents |
| Core modification | Antioxidant-conjugated derivatives | Neuroprotective therapies |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It acts by inhibiting key enzymes involved in cancer cell proliferation and survival pathways. For instance, studies have shown that derivatives of triazolopyrazine compounds can inhibit specific kinases and proteases crucial for tumor growth and metastasis . The unique structure of N-(4-methoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide enhances its lipophilicity, allowing it to penetrate cell membranes effectively and interact with hydrophobic pockets within target proteins.
1.2 Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects by modulating inflammatory pathways. It has been shown to inhibit the activity of cyclooxygenase enzymes and other mediators involved in inflammation . This makes it a candidate for developing treatments for chronic inflammatory diseases.
2.1 Enzyme Inhibition
this compound has been reported to inhibit various enzymes that are pivotal in cancer and inflammatory pathways. This includes inhibition of kinases that are essential for cell signaling and survival .
2.2 Molecular Interactions
The compound interacts with several proteins and receptors implicated in disease processes. Its ability to bind selectively to these targets suggests a mechanism of action that could be exploited for therapeutic purposes.
Synthesis and Structural Insights
The synthesis of this compound typically involves multiple synthetic steps:
| Step | Description |
|---|---|
| Formation of Triazolopyrazine Core | Cyclization of precursors using hydrazine derivatives under reflux conditions. |
| Introduction of Phenoxy Group | Nucleophilic substitution reactions using phenol derivatives. |
| Acetylation | Introduction of the acetamide group using acetic anhydride or acetyl chloride in the presence of a base like pyridine. |
This multi-step synthesis allows for the introduction of various substituents that can enhance the biological activity of the compound.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various biological assays:
Case Study 1: Anticancer Screening
In a study published in 2019, a library screening identified this compound as a potent anticancer agent against multiple cancer cell lines. The compound exhibited IC50 values significantly lower than those found for standard chemotherapeutics .
Case Study 2: Anti-inflammatory Assessment
Another research article highlighted the anti-inflammatory properties of this compound through in vitro assays demonstrating inhibition of pro-inflammatory cytokines production in macrophages. The findings suggest its potential use as an anti-inflammatory therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to intercalate with DNA, thereby inhibiting DNA replication and transcription processes . This action is similar to that of other triazolo[4,3-a]quinoxaline derivatives, which exhibit potent DNA-binding affinities .
Comparison with Similar Compounds
Substituent Variations at Position 8
- Target Compound: 8-phenoxy group.
- Comparison Compound: 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide () Substituent: (4-Chlorobenzyl)sulfanyl at position 6. Molecular Weight: 469.944 g/mol (vs. ~411.4 g/mol estimated for the target compound). Impact: The sulfanyl group and 4-chlorobenzyl substituent may increase lipophilicity and alter binding affinity compared to the phenoxy group. Chlorine atoms often enhance metabolic stability but may introduce toxicity risks .
Halogenated Derivatives
- Comparison Compound: 8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine () Substituent: 2-Fluoro-4-nitrophenoxy at position 7. However, nitro groups are associated with mutagenicity risks .
Functional Group Modifications on the Acetamide Side Chain
Antioxidant-Conjugated Derivatives
- Comparison Compound: 2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide () Substituent: Phenoxy-linked acetamide with an amino group at position 8. Activity: Demonstrated antioxidant properties due to the phenoxy-acetamide linker, suggesting the target compound’s acetamide group could be optimized for similar applications .
Complex Side Chains
- Comparison Compound: N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide () Substituent: Ethyl-phenoxy linker with a bulky antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide). Impact: Extended side chains improve solubility and target engagement but may reduce membrane permeability .
Antimicrobial Derivatives
- Comparison Compound: N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide () Core Structure: Quinazolinone-thiazolidinone hybrid. Activity: Antimicrobial properties via thioether and carbonyl groups. The target compound’s phenoxy and acetamide groups may offer a broader activity spectrum .
Data Tables
Table 1: Structural and Molecular Comparisons
| Compound Name | Core Structure | Position 8 Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| N-(4-Methoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide | Triazolo[4,3-a]pyrazine | Phenoxy | ~411.4 | High aromaticity, moderate polarity |
| 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide | Triazolo[4,3-a]pyrazine | (4-Chlorobenzyl)sulfanyl | 469.944 | Increased lipophilicity |
| 8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine | Triazolo[4,3-a]pyrazine | 2-Fluoro-4-nitrophenoxy | ~317.3 | Electron-withdrawing effects |
Biological Activity
N-(4-methoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and the underlying mechanisms that contribute to its efficacy in various biological systems.
Chemical Structure and Synthesis
The compound is characterized by a triazole ring fused to a pyrazine structure, which is known for imparting significant biological activity. The synthesis typically involves the reaction of 4-methoxyphenyl acetamide with phenoxy and triazole derivatives under controlled conditions. Spectroscopic methods such as IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit strong antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The presence of the triazole ring enhances interaction with microbial enzymes, disrupting their function.
Anticancer Properties
The compound has demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and others. In vitro studies report IC50 values as low as 0.39 μM for certain derivatives, indicating potent anticancer activity while maintaining selectivity towards non-cancerous cells . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. This activity is crucial in conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Triazole Ring : Enhances bioactivity through interaction with biological targets.
- Phenoxy Group : Contributes to lipophilicity and modulates receptor binding affinity.
- Methoxy Substitution : Increases solubility and alters pharmacokinetics.
Data Summary Table
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's activity against multi-drug resistant bacterial strains. Results indicated that modifications in the phenoxy group significantly enhanced antimicrobial potency compared to standard treatments.
- Cancer Treatment : Clinical trials are ongoing to assess the efficacy of this compound in combination therapies for breast cancer. Preliminary results show improved outcomes when used alongside conventional chemotherapeutics.
Q & A
Q. What safety protocols are recommended for handling N-(4-methoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide in laboratory settings?
- Methodological Answer : Based on GHS classification for structurally similar triazolo-pyrazine derivatives, the compound likely poses risks of acute toxicity (oral), skin/eye irritation, and respiratory sensitization . Recommended protocols include:
- Use of PPE (gloves, lab coats, safety goggles).
- Fume hoods for dust/aerosol control.
- Immediate decontamination procedures: Rinse eyes with water for ≥15 minutes; wash skin with soap/water; seek medical attention for inhalation exposure .
- Store in sealed containers away from ignition sources due to potential combustion hazards (e.g., NOx release) .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR and -NMR to confirm substituent positions (e.g., methoxyphenyl and phenoxy groups) .
- Chromatography : HPLC or LC-MS to assess purity (>95% ideal for biological assays) .
- Elemental Analysis : Validate molecular formula (e.g., CHNO) against theoretical values .
Advanced Research Questions
Q. What strategies can optimize the synthetic yield of this compound, given conflicting reports on cyclization efficiency?
- Methodological Answer :
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization of triazolo-pyrazine cores .
- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)) improve regioselectivity in triazolo ring formation .
- Temperature Control : Maintain 80–100°C during key steps to avoid byproducts (e.g., unreacted α-chloroacetamide intermediates) .
- Validation : Compare yields under controlled variables (e.g., solvent, catalyst) using DOE (Design of Experiments) .
Q. How can contradictory data on its biological activity (e.g., antimicrobial vs. anti-inflammatory potency) be resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., RAW 264.7 for inflammation) and pathogen strains (e.g., S. aureus ATCC 25923) across studies .
- Dose-Response Curves : Establish EC values in triplicate to minimize variability .
- Mechanistic Profiling : Perform kinase inhibition assays to identify off-target effects (e.g., COX-2 vs. MAPK pathways) .
Q. What computational methods are suitable for predicting its metabolic stability and toxicity profile?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 interactions and hepatotoxicity .
- Docking Studies : Map interactions with cytochrome P450 3A4 (CYP3A4) to identify metabolic hotspots .
- In Silico Toxicity : Apply QSAR models (e.g., ProTox-II) to predict acute oral toxicity (LD) and compare with experimental data .
Q. How can researchers design analogues to improve solubility without compromising target binding affinity?
- Methodological Answer :
- Scaffold Modification : Introduce hydrophilic groups (e.g., sulfone or phosphonate) at the phenoxy moiety while retaining the triazolo-pyrazine core .
- Co-crystallization Studies : Resolve X-ray structures of the compound bound to its target (e.g., kinase domain) to guide substitutions .
- Solubility Testing : Use shake-flask method with PBS (pH 7.4) and DMSO controls to quantify improvements .
Contradiction Analysis
Q. Why do different studies report varying stability profiles under ambient conditions?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the acetamide group or oxidation of the methoxyphenyl moiety may occur depending on humidity and light exposure .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products .
- Storage Recommendations : Store under inert gas (N) at −20°C in amber vials to mitigate discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
